Product packaging for Ethyl (2-methoxyphenyl)acetate(Cat. No.:CAS No. 6056-23-1)

Ethyl (2-methoxyphenyl)acetate

Cat. No.: B1606118
CAS No.: 6056-23-1
M. Wt: 194.23 g/mol
InChI Key: KUYZGEJNMWFBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organic Chemistry and Medicinal Chemistry

In the field of organic chemistry, Ethyl (2-methoxyphenyl)acetate is recognized as an aromatic ester. The molecule's structure, featuring an electron-donating methoxy (B1213986) group on the phenyl ring and a reactive ester functional group, allows for a wide range of chemical transformations. This makes it a useful intermediate for synthesizing more complex organic molecules.

Its relevance extends into medicinal chemistry, where the phenylacetic acid scaffold is a common structural motif in pharmacologically active compounds. The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel therapeutic agents. For instance, derivatives have been explored in the synthesis of potential antispasmodic agents, highlighting the compound's utility in developing molecules with specific biological activities. acs.org The methoxy group can influence a molecule's binding affinity and specificity for biological targets, making its placement a key consideration in drug design.

Role as a Key Synthetic Intermediate in Scholarly Investigations

The primary role of this compound and its close analogs in academic research is that of a key synthetic intermediate. It serves as a foundational piece for constructing more elaborate molecular architectures. Scholarly investigations have demonstrated its utility in multi-step syntheses.

For example, a derivative, Ethyl-2-(benzamido)-2-(5-chloro-2-methoxyphenyl)acetate, has been synthesized through a three-component reaction involving benzamide, ethyl glyoxalate, and 4-chloroanisole, catalyzed by bismuth triflate (Bi(OTf)₃). rsc.org This reaction showcases the ability to build complex α-amino acid derivatives from simpler precursors related to the title compound's core structure. rsc.org The specifics of this synthesis underscore the practical application of such intermediates in a laboratory setting. rsc.org

Parameter Details
Product Ethyl-2-(benzamido)-2-(5-chloro-2-methoxyphenyl)acetate
Reactants Benzamide, Ethyl glyoxalate, 4-chloroanisole
Catalyst Bi(OTf)₃ (5 mol%)
Solvent Nitromethane
Temperature 100 °C
Reaction Time 16 hours
Yield 89%
Source: The Royal Society of Chemistry rsc.org

Furthermore, related structures like (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate are crucial intermediates in the synthesis of modern pharmaceuticals, such as the anticoagulant Apixaban. researchgate.netasianpubs.org Research in this area focuses on optimizing the synthesis of these intermediates to improve yield, purity, and efficiency for potential industrial-scale production. researchgate.netasianpubs.org

Overview of Research Trajectories in Aryl Acetate (B1210297) Derivatives

The broader class of aryl acetate derivatives, to which this compound belongs, is the subject of ongoing and diverse research trajectories. A significant area of investigation is the development of novel and more efficient synthetic methodologies. Recent studies have explored visible-light-mediated, photocatalyst-free methods for C(sp²)-C(sp³) cross-coupling reactions to produce α-aryl esters. researchgate.net This approach represents a move towards more sustainable and economical chemical synthesis by utilizing light as a driving force and starting from inexpensive materials. researchgate.net

Another active research front involves the incorporation of different functional groups to modulate the properties of aryl acetates. The synthesis of monofluoro aryl acetates via copper-mediated decarboxylative cross-coupling is one such example. d-nb.info The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, and developing new methods to create these fluorinated analogs is a key research goal. d-nb.info

Mechanistic studies also form a crucial research trajectory. Investigations into the reaction of aryl acetates with nucleophiles like hydroxylamine (B1172632) help to fundamentally understand their reactivity. arkat-usa.org These studies analyze how the structure of the aryl acetate, particularly the nature of the leaving group, influences the reaction pathways and product distribution, providing essential knowledge for controlling chemical reactions. arkat-usa.org Additionally, research into the selective deprotection of aryl acetates under mild conditions continues to be an area of interest, as it allows for the unmasking of phenol (B47542) groups in complex molecules without disturbing other sensitive functionalities. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1606118 Ethyl (2-methoxyphenyl)acetate CAS No. 6056-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-11(12)8-9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYZGEJNMWFBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209337
Record name Ethyl (2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-23-1
Record name Benzeneacetic acid, 2-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6056-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2-methoxyphenyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (2-methoxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (2-methoxyphenyl)acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL68ZFG58Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Studies

Esterification Reactions for Core Skeleton Formation

The formation of the ester functional group is a fundamental transformation in the synthesis of ethyl (2-methoxyphenyl)acetate. This section details various approaches to achieve this, from traditional acid catalysis to modern microwave-assisted techniques.

Acid-Catalyzed Esterification of 2-Methoxyphenylacetic Acid with Ethanol (B145695)

The direct esterification of 2-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst represents a conventional and widely employed method for synthesizing the ethyl ester. mdpi.com This reaction, often referred to as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from ethanol. jocpr.com Strong acids such as sulfuric acid (H₂SO₄) are commonly used to catalyze this equilibrium-driven process. mdpi.com The reaction is typically carried out under reflux conditions to drive the reaction towards the product. evitachem.com

Optimization Strategies for Esterification Yields

Maximizing the yield of this compound in esterification reactions is a critical consideration for both laboratory-scale synthesis and industrial production. Several strategies can be employed to enhance the efficiency of this transformation. One common approach is to use an excess of one of the reactants, typically the more cost-effective one, such as ethanol, to shift the reaction equilibrium towards the formation of the ester.

Another key strategy involves the removal of water, a byproduct of the reaction, which can be achieved through various techniques such as azeotropic distillation. In industrial settings, large reactors with precise temperature control and continuous stirring are utilized to ensure optimal reaction conditions and maximize both yield and purity. The choice of solvent can also play a role; for instance, using alcoholic solvents like methanol (B129727) can lead to a homogeneous reaction mixture, though this may also result in the formation of different ester byproducts. asianpubs.org

Recent research has also explored the use of various catalytic systems to improve yields and reaction times. For example, zwitterionic compounds containing both an ammonium (B1175870) cation and a sulfonate anion have been investigated as effective catalysts for esterification reactions. google.com

Microwave-Assisted Synthetic Approaches to Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchps.commdpi.com This technique has been successfully applied to the synthesis of analogues of this compound. Microwave irradiation can be used to efficiently drive Knoevenagel condensation reactions between aromatic aldehydes and active methylene (B1212753) compounds, a process that can be used to generate precursors for various heterocyclic compounds. oatext.com The key advantages of microwave-assisted synthesis include rapid reaction rates due to the efficient heating of polarized molecules, which can lead to the minimization or elimination of byproducts. jchps.com This method has been utilized in one-pot, three-component syntheses to produce complex molecules like 2,3-disubstituted benzofurans, where microwave irradiation significantly shortens reaction times and reduces side product formation. nih.gov

Targeted Derivatization via Functional Group Transformations

Once the core structure of this compound is established, further modifications can be made through various functional group transformations. This section focuses on transesterification and reduction processes.

Transesterification Processes and Catalytic Systems

Transesterification is a crucial reaction for converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This process can be catalyzed by both acids and bases. beilstein-journals.org

Catalytic Systems: A wide range of catalysts can be employed for transesterification, including:

Homogeneous Catalysts: These include Brønsted acids like sulfuric and phosphoric acid, and bases such as metal alkoxides. google.combeilstein-journals.org

Heterogeneous Catalysts: Solid catalysts like metal oxides (e.g., CeO₂) and supported metal oxides are often preferred for large-scale preparations due to their ease of separation and recyclability. beilstein-journals.orgrsc.org Cerium(IV) oxide (CeO₂) has been shown to be an efficient and reusable heterogeneous catalyst for the transesterification of various esters with alcohols under solvent-free conditions. rsc.org

Organometallic Catalysts: Organotin(IV) complexes are known to be active catalysts for transesterification. rsc.org

Enzymatic Catalysts: Lipases are effective biocatalysts that can be used for transesterification under mild conditions. researchgate.net

The choice of catalyst is critical for reaction efficiency and selectivity. researchgate.net For instance, in the transesterification of arylacetates, different catalytic systems can be employed to achieve the desired product. dntb.gov.ua Alkoxyzinc salts, formed in situ, have also been demonstrated as a chemoselective method for transesterification. tubitak.gov.tr

Reduction of the Ester Moiety for Alcohol Synthesis

The ester group in this compound can be reduced to an alcohol, providing a pathway to synthesize 2-(2-methoxyphenyl)ethanol (B1362657) and its derivatives. This transformation is typically achieved using powerful reducing agents.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). evitachem.com The choice of reducing agent can influence the selectivity and outcome of the reaction. For example, in the synthesis of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol, the corresponding ketone can be reduced using sodium borohydride in an alcoholic solvent like ethanol or methanol.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The functionalization of the phenyl ring in this compound is predominantly achieved through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is significantly influenced by the electronic properties of the existing substituents, namely the methoxy (B1213986) (-OCH3) and ethyl acetate (B1210297) (-CH2COOEt) groups.

Regioselectivity Directed by the Methoxy Group

The methoxy group at the C2 position is a strong activating and ortho, para-directing group. This is due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho (C6) and para (C4) positions. Consequently, incoming electrophiles are preferentially directed to these positions. However, the steric bulk of the adjacent ethyl acetate group at the C1 position can hinder attack at the C6 position, often leading to a preference for substitution at the less sterically hindered C4 position.

Nitration and Bromination Investigations

Practical examples of the directing influence of the methoxy group are observed in the nitration and bromination of this compound.

Nitration: The nitration of this compound, typically performed with a nitrating mixture such as nitric acid and sulfuric acid, primarily yields the 4-nitro derivative. acs.org This is a direct consequence of the methoxy group directing the electrophile to the para position. A smaller quantity of the 6-nitro isomer is also formed.

Bromination: Similarly, the bromination of this compound, often carried out with bromine in a solvent like acetic acid, results in the preferential formation of the 4-bromo derivative. nih.govd-nb.info The substitution occurs at the position para to the electron-donating methoxy group. The 6-bromo isomer is generally obtained as a minor product.

Interactive Data Table: Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsMajor ProductMinor Product
NitrationHNO3/H2SO4Ethyl (2-methoxy-4-nitrophenyl)acetateEthyl (2-methoxy-6-nitrophenyl)acetate
BrominationBr2/CH3COOHEthyl (4-bromo-2-methoxyphenyl)acetateEthyl (6-bromo-2-methoxyphenyl)acetate

Oxidation and Reduction Reactions of the Methoxyphenyl System

The methoxyphenyl system of this compound can undergo both oxidation and reduction, though these transformations are less common than electrophilic aromatic substitution.

Oxidation: The methoxy group can be cleaved under specific oxidative conditions to yield a phenol (B47542). This demethylation is often achieved using reagents like boron tribromide or strong acids. While the aromatic ring itself can be oxidized under harsh conditions, this usually results in the degradation of the molecule.

Reduction: The benzene (B151609) ring can be reduced under specific catalytic hydrogenation conditions. For instance, using a rhodium on carbon catalyst can lead to the formation of non-aromatic cyclic compounds. The Birch reduction offers another specialized method for the partial reduction of the aromatic ring.

Mechanistic Insights into Synthesis and Derivatization

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis and derivatization of this compound.

Elucidation of Reaction Pathways for Core Formation

The synthesis of this compound can be accomplished through various routes. A prevalent method involves the Williamson ether synthesis, where 2-methoxyphenol is reacted with an ethyl haloacetate in the presence of a base. The reaction proceeds via an SN2 mechanism, with the phenoxide ion acting as a nucleophile.

Another common approach is the Fischer esterification of (2-methoxyphenyl)acetic acid with ethanol, catalyzed by an acid. This mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from ethanol and subsequent dehydration.

Investigation of Intermediates and Transition States in Complex Syntheses

In more intricate syntheses that use this compound as a starting material, the study of reaction intermediates and transition states is of great importance. For example, in the synthesis of heterocyclic structures, computational chemistry and spectroscopic methods can be employed to map out reaction pathways. nih.govsnnu.edu.cn

In a cyclization reaction to form a benzofuranone derivative, the mechanism may involve the formation of an enolate from the ethyl acetate portion of the molecule, which then attacks an intramolecular electrophilic site. The relative stability of the intermediates and the energy barriers of the transition states are key factors that determine the outcome and feasibility of such reactions. rsc.org

Catalytic Approaches and Their Mechanistic Implications in C-H Alkylation

The direct C-H alkylation of arenes represents a highly atom-economical and efficient strategy for forging carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. nih.govulb.ac.be For the synthesis of this compound, this involves the targeted functionalization of the C-H bond at the ortho position of anisole (B1667542). The methoxy group, being an ortho-para director, electronically activates these positions for electrophilic attack. masterorganicchemistry.com However, achieving high regioselectivity, particularly exclusive ortho-alkylation, remains a significant challenge in classical methods like Friedel-Crafts reactions, which often yield a mixture of ortho and para isomers. nih.gov Modern transition-metal catalysis offers powerful solutions to this challenge, employing various metals to achieve high selectivity through distinct mechanistic pathways. nih.gov

Catalytic C-H alkylation strategies for anisole derivatives primarily involve transition metals such as rhodium, iridium, palladium, ruthenium, and rare-earth metals like scandium. nih.govrsc.orgrsc.orgnih.govacs.org These reactions often utilize directing groups or exploit the innate electronic properties of the substrate to guide the catalyst to the desired C-H bond. ulb.ac.besnnu.edu.cn The choice of metal, ligand, and alkylating agent is crucial in determining the efficiency and selectivity of the transformation. For the introduction of an ethyl acetate moiety, reagents like ethyl diazoacetate or ethyl acrylate (B77674) serve as common carbene or Michael acceptor precursors, respectively. rsc.orgnih.gov

Rhodium-Catalyzed Alkylation

Rhodium complexes are highly effective for C-H activation and subsequent functionalization. While direct rhodium-catalyzed C-H alkylation of anisole with ethyl diazoacetate to form this compound is not extensively documented in isolation, related transformations provide significant mechanistic insight. For instance, Rh(III)-catalyzed C-H functionalization of anilines with α-diazo compounds proceeds efficiently to yield ortho-alkylated products. rsc.org A proposed mechanism for the analogous reaction with anisole would likely involve the coordination of the rhodium catalyst to the methoxy group, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This intermediate would then react with ethyl diazoacetate to generate a rhodium carbene species, which undergoes migratory insertion to form the new C-C bond. Subsequent protonolysis would release the product, this compound, and regenerate the active catalyst. Another relevant rhodium-catalyzed process is the reaction of diazo esters with aromatic compounds, which can lead to cycloheptatriene (B165957) derivatives through carbene addition to the aromatic ring, highlighting the reactivity of the diazo compound. uliege.be

Iridium-Catalyzed Alkylation

Iridium catalysts have emerged as powerful tools for C-H functionalization, including reactions with diazo compounds. rsc.org The development of specific Iridium(III)-bis(imidazolinyl)phenyl catalysts has enabled the intermolecular enantioselective C-H functionalization of various substrates with ethyl diazoacetate. rsc.org Applying this to anisole, the catalytic cycle would likely begin with the iridium catalyst activating the ortho C-H bond. The steric and electronic properties of the substrate and the chiral ligand environment around the iridium center would be critical for achieving high regioselectivity and enantioselectivity. The reaction of the resulting iridacycle with ethyl diazoacetate would lead to the formation of the alkylated product. Iridium complexes coordinated with P,N-ligands have also proven effective for the selective monoalkylation of aromatic amines with alcohols under mild conditions, a process involving a borrowing hydrogen or transfer hydrogenation mechanism. nih.gov

Palladium-Catalyzed Olefination as a Route to Alkylated Products

Palladium catalysis offers a versatile platform for C-H functionalization. A common strategy that can lead to the desired product is the non-directed C-H olefination of anisole with ethyl acrylate. nih.gov This reaction, often promoted by a palladium acetate catalyst in the presence of a ligand and an oxidant, yields a mixture of ortho- and para-isomers of ethyl (E)-3-(methoxyphenyl)acrylate. The ortho-isomer can then be selectively hydrogenated in a subsequent step to afford this compound.

Mechanistically, the palladium-catalyzed olefination is believed to proceed via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a possible Pd(II)/Pd(IV) pathway, the Pd(II) catalyst first activates the C-H bond to form a palladacycle intermediate. This intermediate then coordinates with ethyl acrylate, followed by migratory insertion. A final β-hydride elimination step releases the olefinated product and a Pd(II)-hydride species, which is then reoxidized to regenerate the active catalyst. The regioselectivity (ortho vs. para) is influenced by electronic effects and the steric hindrance around the C-H bonds. nih.gov

Table 1: Comparison of Catalytic Systems for Anisole C-H Functionalization Relevant to this compound Synthesis
Catalytic SystemAlkylating/Functionalizing AgentTypical Product TypeKey Mechanistic FeatureReference
Rhodium(III)Ethyl Diazoacetate (by analogy)Ortho-Alkylated Aniline (B41778)Concerted Metalation-Deprotonation (CMD), Rhodacycle Intermediate rsc.org
Iridium(III)Ethyl DiazoacetateC-H Insertion ProductEnantioselective C-H Functionalization with Metallocarbenes rsc.org
Palladium(II)Ethyl AcrylateOrtho/Para Olefinated AnisoleLigand-Accelerated Non-Directed C-H Activation nih.gov
Ruthenium(II)Alkyl HalidesPara-Alkylated AnilineN-H Activated Cyclometalate, Radical Addition nih.gov
Scandium(III)OlefinsOrtho-Alkylated AnisoleHighly Regioselective, Cationic Alkyl Complex nih.gov

Ruthenium and Scandium-Catalyzed Approaches

Ruthenium catalysts are well-known for their ability to facilitate C-H alkylation. For instance, ruthenium complexes can catalyze the ortho-alkylation of aromatic esters with alkenes. acs.org More uniquely, specific ruthenium catalyst systems have been developed for the para-selective C-H alkylation of aniline derivatives, proceeding through an N-H activated cyclometalate, which enables a site-selective radical addition at the para position. nih.gov While not directly applicable to the ortho-alkylation of anisole, this highlights the tunability of ruthenium catalysts for regiocontrol.

Rare-earth metal catalysts, particularly scandium, have shown exceptional promise for the highly regioselective ortho-C-H alkylation of anisoles with olefins. nih.gov Cationic imidazolin-2-iminato scandium(III) alkyl complexes have been demonstrated to catalyze this transformation with high yields and selectivity under mild conditions. nih.gov Mechanistic studies, including deuterium-labelling experiments and kinetic analysis, suggest a catalytic cycle involving a scandium-alkyl intermediate. This cycle is believed to proceed through C-H activation at the ortho position, followed by olefin insertion into the Sc-Aryl bond, and subsequent protonolysis to release the alkylated anisole product. nih.gov The strong preference for ortho-alkylation is attributed to the coordination of the anisole's methoxy group to the Lewis acidic scandium center, which directs the C-H activation step.

Interactive Data Table: Mechanistic Insights into Catalytic C-H Alkylation
Catalyst MetalProposed IntermediateKey Mechanistic StepRegioselectivity Control
RhodiumRhodacycleConcerted Metalation-DeprotonationDirecting group coordination
IridiumIridacycle/MetallocarbeneC-H InsertionLigand sterics and electronics
PalladiumPalladacycleMigratory Insertion/β-Hydride EliminationElectronic effects and steric hindrance
RutheniumRuthenacycle/Radical speciesσ-Activation/Radical AdditionDirecting group and catalyst design
ScandiumCationic Sc-Alkyl ComplexC-H Activation/Olefin InsertionLewis acid-base interaction with methoxy group

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, a complete structural assignment can be made.

The ¹H NMR spectrum of Ethyl (2-methoxyphenyl)acetate presents distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the substituted benzene (B151609) ring typically appear as a complex multiplet due to their differing electronic environments and spin-spin coupling. The protons of the ethyl group exhibit a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group, a result of coupling to each other. The methoxy (B1213986) group (OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with. Similarly, the methylene protons (ArCH₂) adjacent to the aromatic ring also appear as a singlet.

Table 1: Representative ¹H NMR Data for this compound Data is representative and may vary slightly based on solvent and experimental conditions.

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~7.25-6.85 m 4H Ar-H
~4.15 q, J ≈ 7.1 Hz 2H OCH₂ CH₃
~3.84 s 3H OCH₃
~3.65 s 2H ArCH₂

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found furthest downfield, around 171 ppm. The aromatic carbons resonate in the 110-158 ppm range, with the carbon attached to the methoxy group appearing significantly downfield. The carbons of the ethyl group and the methylene bridge are found in the aliphatic region of the spectrum. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Data is representative and may vary slightly based on solvent and experimental conditions.

Chemical Shift (δ ppm) Assignment
~171.5 C =O
~157.5 C -OCH₃ (Aromatic)
~130.8 Ar-C H
~128.9 Ar-C H
~125.9 Ar-C (Quaternary)
~120.6 Ar-C H
~110.8 Ar-C H
~60.8 OC H₂CH₃
~55.4 OC H₃
~35.7 ArC H₂

For more complex derivatives of this compound, or to unambiguously confirm its structure, advanced 2D NMR techniques are employed. ipb.ptweebly.com These experiments are crucial for establishing connectivity between atoms that is not apparent from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for instance, confirming the relationship between the quartet and triplet of the ethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For example, an HMBC experiment would show a correlation between the protons of the ArCH₂ group and the ester carbonyl carbon, as well as several aromatic carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect protons that are close in space, which is critical for determining stereochemistry and confirming substitution patterns. diva-portal.org For this compound, an NOE enhancement between the methoxy protons and a specific aromatic proton would confirm the ortho positioning of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups. tandfonline.com

Both IR and Raman spectroscopy can identify the key functional groups within this compound. The most prominent absorption in the IR spectrum is the strong C=O stretch of the ester group. The C-O stretches from the ether and ester functionalities also produce strong, characteristic bands. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Frequency (cm⁻¹) Functional Group Type of Vibration
~1735 Ester (C=O) Stretch
~1600, ~1495 Aromatic (C=C) Stretch
~1250 Aryl-Alkyl Ether (C-O) Asymmetric Stretch
~1170 Ester (C-O) Stretch

Modern computational chemistry offers powerful tools for predicting the vibrational spectra of molecules. researchgate.net Using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)), researchers can calculate the theoretical IR and Raman spectra of this compound. researchgate.net

This computational approach serves several purposes:

Confirmation of Assignments: Calculated frequencies can be compared with experimental data to confirm the assignment of complex vibrational modes.

Prediction of Spectra: It allows for the prediction of spectra for novel derivatives or unstable intermediates.

Visualization of Modes: The calculations provide animations of the atomic motions for each vibrational mode, aiding in their interpretation.

A Potential Energy Distribution (PED) analysis is often performed alongside these calculations to quantify the contribution of different internal coordinates (stretches, bends, torsions) to each calculated vibrational mode, leading to a more precise and detailed assignment of the spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄O₃), the theoretical exact mass is precisely calculated. This high level of accuracy, often achieved using techniques like electrospray ionization (ESI) with time-of-flight (TOF) or Orbitrap analyzers, allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions. rsc.orgrsc.org The computed exact mass for the neutral molecule is 194.094294304 Da. nih.gov In practice, HRMS analysis would look for the protonated molecule [M+H]⁺ or other adducts, with the measured mass confirming the elemental formula to within a few parts per million (ppm).

Table 1: HRMS Data for this compound

Property Value Source
Molecular Formula C₁₁H₁₄O₃ nih.gov

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When this compound is ionized, typically through electron impact (EI) in a GC-MS system, the resulting molecular ion [M]⁺ is energetically unstable and breaks apart into smaller, characteristic fragment ions. nih.govinnovareacademics.in

The fragmentation is not random and follows predictable chemical pathways, such as alpha cleavages and rearrangements. libretexts.org The most abundant fragments observed in the gas chromatograph-mass spectrum (GC-MS) of this compound provide clues to its structure. nih.gov The base peak at m/z 121 is particularly significant. This fragment likely corresponds to the tropylium-like ion formed by the loss of the ethoxycarbonyl group (•COOCH₂CH₃) followed by rearrangement of the resulting benzyl (B1604629) radical, a common pathway for substituted phenylacetates. Another major fragment is observed at m/z 91, which corresponds to the classic tropylium (B1234903) ion (C₇H₇⁺). The molecular ion peak [M]⁺ is observed at m/z 194. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

m/z Value Relative Intensity Putative Fragment Identity Source
194 Low [C₁₁H₁₄O₃]⁺ (Molecular Ion) nih.gov
121 High (Base Peak) [C₈H₉O]⁺ nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 190-800 nm range, which corresponds to the energy required to promote electrons to higher energy orbitals. uobabylon.edu.iq The UV-Vis spectrum of this compound is dictated by the electronic transitions associated with its aromatic ring and carbonyl group.

The benzene ring gives rise to intense π → π* transitions, typically observed at lower wavelengths. uobabylon.edu.iq The presence of the methoxy and acetate (B1210297) substituents on the ring modifies the absorption maxima and intensity compared to unsubstituted benzene. Additionally, the carbonyl group of the ester and the oxygen of the methoxy group possess non-bonding electrons (n electrons), making n → π* transitions possible. uobabylon.edu.iq These transitions are generally of much lower intensity than π → π* transitions. uobabylon.edu.iq In related compounds like 2-(2-Methoxyphenyl)-2-oxoethyl acetate, electronic transitions are actively studied to understand their photochemical properties. rsc.org For this compound, the spectrum would be analyzed to identify the wavelengths of maximum absorbance (λmax), which correspond to these characteristic electronic transitions.

X-ray Crystallography for Solid-State Structure Elucidation of Related Compounds

For example, studies on lanthanide complexes with the chiral ligand α-methoxyphenylacetate have utilized X-ray diffraction to elucidate their one-dimensional coordination polymer structures. ub.edu Similarly, the crystal structure of (2-(3-bromo-4-methoxyphenyl)acetic acid), a related phenylacetic acid derivative, was resolved, showing it crystallizes in the monoclinic P2₁/c space group. In another complex molecule containing a methoxyphenyl moiety, (E)-3-(2-Ethoxyphenyl)-5-(3-(2-methoxyphenyl)-4-methylthiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one, X-ray analysis revealed a monoclinic system with space group P21/c and provided detailed dihedral angles between the various rings. researchgate.net These examples demonstrate the power of X-ray crystallography to define the precise solid-state conformation and packing of molecules containing the methoxyphenylacetate scaffold.

Computational Chemistry for Spectroscopic Prediction and Molecular Conformation

Computational chemistry serves as a powerful complement to experimental techniques, enabling the prediction of molecular properties and spectroscopic data. Using methods like Density Functional Theory (DFT), researchers can calculate optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.nettandfonline.com

For molecules related to this compound, DFT calculations with functionals like B3LYP have been used to predict molecular structures and compare them with experimental X-ray diffraction data. researchgate.net Computational models can also predict electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity and UV-Vis spectra. researchgate.nettandfonline.com Furthermore, computational tools can be used to simulate molecular conformations, determine properties like the topological polar surface area (TPSA), and analyze intermolecular interactions. chemscene.com

Table 3: Computationally Predicted Properties for this compound

Property Predicted Value Method/Source
Topological Polar Surface Area (TPSA) 35.53 Ų ChemScene
XLogP3 2.2 PubChem

Investigations into Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy Studies

The antimicrobial potential of Ethyl (2-methoxyphenyl)acetate has been evaluated against various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity Assessments

Studies on the antibacterial effects of this compound have shown varied efficacy against different bacterial strains. Research has focused on its activity against both Gram-positive and Gram-negative bacteria. For instance, one study investigated the antibacterial properties of an ethyl acetate (B1210297) extract containing related compounds against Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium nih.gov. While specific data for this compound is limited, the broader class of methoxyphenol compounds has demonstrated antibacterial potential nih.gov. For example, other methoxyphenol derivatives have shown inhibitory effects on the growth of foodborne pathogens nih.gov.

Interactive Data Table: Antibacterial Activity of Methoxyphenol Derivatives

Bacterial StrainCompoundIC50 (mM)
Staphylococcus aureusEugenol0.75 nih.gov
Staphylococcus aureusCapsaicin0.68 nih.gov
Staphylococcus aureusVanillin1.38 nih.gov
Escherichia coliEugenol1.11 - 2.70 nih.gov
Escherichia coliCapsaicin1.21 - 4.79 nih.gov

Antifungal Activity Evaluations

The antifungal properties of compounds related to this compound have been a subject of investigation. Studies have explored their efficacy against clinically relevant fungal species such as Candida albicans and Aspergillus niger ijbpsa.com. While direct studies on this compound are not extensively available, research on ethyl acetate extracts from various natural sources has indicated potential antifungal activity researchgate.netsemanticscholar.org. For example, an ethyl acetate extract of Aspergillus niger strain AK-6 demonstrated inhibitory activity against several phytopathogenic fungi semanticscholar.org.

Proposed Mechanistic Pathways of Antimicrobial Action (e.g., Interference with Ergosterol Synthesis)

The primary mechanism of action for many antifungal agents involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane ijbpsa.com. Azole antifungal drugs, for instance, function by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol researchgate.net. This inhibition leads to increased membrane permeability and ultimately, cell lysis and death researchgate.net. While the specific mechanism for this compound has not been definitively elucidated, it is plausible that it could share a similar mode of action by interfering with ergosterol synthesis or other vital cellular processes in fungi.

Antioxidant Potential and Free Radical Scavenging Assays

Interactive Data Table: DPPH Radical Scavenging Activity of Various Extracts

Extract SourceSolventIC50 Value
Piper retrofractum Vahl. fruitn-hexane57.66 ppm science.gov
Piper retrofractum Vahl. fruitethyl acetate66.12 ppm science.gov
Piper retrofractum Vahl. fruitmethanol (B129727)101.74 ppm science.gov
Vernonia amygdalina leafethanol (B145695)94.83 µg/ml nih.gov
Vernonia amygdalina leafmethanol94.92 µg/ml nih.gov
Vernonia amygdalina leafaqueous111.4 µg/ml nih.gov

Anticancer Research and Cytotoxicity Assessments

Effects on Cell Viability and Apoptosis Induction

The cytotoxic effects of compounds structurally related to this compound have been investigated against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer). Cytotoxicity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a standard measure of cytotoxicity.

Studies on ethyl acetate extracts from different sources have shown cytotoxic activity against MCF-7 cells. For example, an ethyl acetate extract of Chromolaena odorata exhibited an IC50 value of 218.78 µg/mL against MCF-7 cells narraj.orgnih.gov. Another study on an ethyl acetate extract of Aspergillus niger strain AK-6 reported an IC50 value of 102.01 μg/mL against the MCF-7 cell line nih.gov.

Furthermore, investigations into the mechanism of cytotoxicity often involve assessing the induction of apoptosis, or programmed cell death. Apoptosis assays, such as flow cytometry, can quantify the percentage of cells undergoing early and late apoptosis. For instance, treatment of MCF-7 and T47D breast cancer cells with an ethyl acetate extract of Chromolaena odorata led to a significant increase in necrotic and apoptotic cells narraj.orgnih.gov. While direct evidence for this compound is lacking, these findings with related extracts suggest a potential area for future research.

Interactive Data Table: Cytotoxicity of Ethyl Acetate Extracts on Cancer Cell Lines

Extract SourceCell LineIC50 Value
Chromolaena odorataMCF-7218.78 µg/mL narraj.orgnih.gov
Chromolaena odorataT47D307.61 µg/mL narraj.orgnih.gov
Aspergillus niger AK-6MCF-7102.01 µg/mL nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Caspase Activation)

While direct studies on the modulation of intracellular signaling pathways, such as caspase activation, by this compound are not extensively detailed in the available literature, research on structurally related compounds provides insight into potential mechanisms. For instance, Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA), a novel AMP-activated protein kinase (AMPK) agonist, influences the stability of the Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77) with serine-threonine kinase 11 (LKB1) in the nucleus. nih.govnih.gov TMPA has been shown to prevent the binding of Nur77 and LKB1, which stimulates the transport of LKB1 to the cytosol and its subsequent phosphorylation. nih.gov This activation of the LKB1/AMPK axis is crucial for regulating cellular energy metabolism. nih.govnih.gov Although this research focuses on the AMPK pathway rather than directly on caspase activation, it demonstrates that modifications of the ethyl phenylacetate (B1230308) scaffold can lead to compounds with significant effects on key intracellular signaling cascades.

Investigations into Microtubule Assembly Inhibition (for related compounds)

Microtubules are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, making them a key target for anticancer agents. nih.gov While this compound itself is not highlighted as a microtubule inhibitor, numerous structurally related compounds containing methoxyphenyl and other aryl moieties have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These agents typically function by binding to the colchicine-binding site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

A series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to exert their anticancer activity through the inhibition of tubulin polymerization. nih.gov For example, compound 8f in this series, which features a 3,4,5-trimethoxyphenyl ring, inhibited tubulin polymerization in a dose-dependent manner with an IC50 value of 4.23 μM. nih.gov Similarly, novel β-lactam analogues of combretastatin A-4, designed as colchicine-binding site inhibitors, demonstrated significant antiproliferative activities in breast cancer cells, with IC50 values in the nanomolar range. nih.gov For example, compound 9q arrested MCF-7 cells in the G2/M phase and was shown to disrupt the microtubule organization within the cells. nih.gov These findings underscore the potential for molecules with structural similarities to this compound to be developed as microtubule-destabilizing agents.

Compound ClassExample CompoundTarget Cancer Cell LineActivity/IC50Mechanism of Action
Methoxybenzoyl-aryl-thiazole8f -4.23 µM (Tubulin Polymerization)Inhibition of tubulin polymerization
β-lactam analogue9q MCF-7 (Breast)10-33 nM rangeTubulin destabilization, G2/M arrest
β-lactam analogue10p MCF-7 (Breast)10-33 nM rangeTubulin destabilization
β-lactam analogue10r MDA-MB-231 (Breast)23-33 nM rangeTubulin destabilization

Anti-inflammatory Investigations and Activity Profiling

Methoxyphenyl derivatives are a class of compounds recognized for their anti-inflammatory properties. nih.govd-nb.info Investigations into various molecules containing this moiety reveal significant effects on inflammatory pathways. For example, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone exerts dose-dependent anti-inflammatory effects by inducing the expression and activity of heme oxygenase-1 (HO-1), a key cytoprotective enzyme. nih.gov This induction was associated with the translocation of the transcription factor Nrf2 and a reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS. nih.gov Furthermore, this compound attenuated NF-κB activity, leading to the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1. nih.gov

Another related compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to inhibit pro-inflammatory responses by targeting the STAT3 signaling pathway. researchgate.netnih.gov MMPP treatment reduced the expression of inflammatory proteins like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in both in vivo and in vitro models. nih.gov The anti-inflammatory activity of methoxyphenolic compounds has also been demonstrated in human airway cells, where they inhibit the expression of multiple inflammatory mediators, including CCL2, CCL5, IL-6, and IL-8. d-nb.info

CompoundCell Line/ModelKey Findings
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeRAW264.7, Jurkat, HK-2Induced HO-1 expression, reduced COX-2 and iNOS, attenuated NF-κB activity. nih.gov
(E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)Murine macrophages, Human synoviocytesInhibited STAT3 activation and downstream signaling. researchgate.net
Methoxyphenols (general)Human airway cellsInhibited TNF-α-stimulated expression of cytokines and chemokines (CCL2, IL-6, IL-8). d-nb.info

Antidiabetic Activity Studies

The activation of Adenosine 5′-monophosphate-activated protein kinase (AMPK) is a critical mechanism for regulating cellular energy homeostasis and is a key target for antidiabetic therapies. nih.govnih.gov While direct studies on this compound are limited, the related compound Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA) has been identified as a novel AMPK agonist. nih.govnih.gov TMPA functions by disrupting the interaction between LKB1 and Nur77 in the nucleus. nih.gov This disruption allows LKB1 to translocate to the cytosol, where it becomes phosphorylated and, in turn, activates AMPKα. nih.gov The subsequent phosphorylation of AMPKα suppresses acetyl-CoA carboxylase (ACC) and activates carnitine palmitoyltransferase 1 (CPT1A), which are key events in promoting fatty acid oxidation and ameliorating lipid accumulation in hepatocytes. nih.govnih.gov This mechanism suggests that compounds based on the ethyl phenylacetate structure could have potential applications in managing metabolic disorders like type 2 diabetes.

Research into natural product extracts has identified fractions containing compounds structurally related to this compound that exhibit significant antidiabetic activity, sometimes comparable or superior to established drugs. A bioassay-directed fractionation of an ethanolic extract from Vernonia anthelmintica seeds yielded an active fraction (A2), composed of ethyl acetate:isopropanol (1:1). nih.gov In a study using streptozotocin-induced diabetic rats, this fraction demonstrated more potent antihyperglycemic activity than the reference drug glibenclamide. nih.gov Administration of the active fraction at 100 mg/kg body weight showed a greater reduction in blood glucose levels compared to glibenclamide at 20 mg/kg. nih.gov Furthermore, long-term treatment with the active fraction for 45 days resulted in significant reductions in plasma glucose, HbA1c, cholesterol, and triglycerides, effectively normalizing several metabolic parameters in the diabetic rats. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives related to this compound, SAR studies have highlighted the importance of specific functional groups for their therapeutic effects. An investigation into the anti-inflammatory activity of Ethyl p-methoxycinnamate (EPMC) and its derivatives revealed that the ester and methoxy (B1213986) functional groups play a crucial role. researchgate.netresearchgate.net Modifications to these groups often lead to a significant change in activity, indicating they are key pharmacophoric features. researchgate.net

In the development of microtubule inhibitors, SAR studies have shown that the substitution pattern on the aryl rings is critical. For a series of 4-substituted methoxybenzoyl-aryl-thiazoles, the nature and position of substituents on the "A" and "C" aromatic rings significantly influenced their antiproliferative activity against cancer cells. nih.gov Similarly, for a series of methoxylated cinnamic acid esters with antitumor potential, the presence and position of methoxy groups on the cinnamic scaffold were determinant factors for their activity against lung cancer and melanoma cells. nih.gov These studies collectively suggest that the methoxy group and the ethyl ester present in this compound are important features that could be modified to enhance or alter its biological activities.

Impact of Substituent Modifications on Biological Activity

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological effects. For derivatives based on a core scaffold, modifying substituents can dramatically alter potency, selectivity, and pharmacokinetic properties.

Research into compounds with similar structural motifs has shown that the nature of substituents—whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs)—plays a critical role. In a study on imidazo[4,5-b]pyridine-based PAK4 inhibitors, which share aromatic and functional group features, a clear correlation between the type of substituent and biological activity was established. mdpi.com For instance, when EWGs like halogen atoms were substituted on the molecule, the biological activity, measured by the IC₅₀ value, was directly influenced by the atom's size and electronegativity. nih.gov Smaller, more electronegative halogens resulted in higher activity, whereas the introduction of EDGs led to inactivity. mdpi.comnih.gov

This principle highlights that even a single atomic substitution can significantly alter the electronic properties of the entire molecule, which in turn affects its interaction with target proteins. nih.gov The methyl group, for example, is known to increase hydrophobicity, which can alter the bioavailability and efficacy of bioactive molecules and their interactions with receptors. nih.gov

Table 1: Illustrative Impact of Substituent Type on Biological Activity of a PAK4 Inhibitor

Compound Type Substituent Nature Observed Biological Activity (IC₅₀) Key Takeaway
Halogenated Analogues Electron-Withdrawing (EWG) Activity varied from 5150 nM to inactive Activity is sensitive to the size and electronegativity of the substituent. mdpi.com

These findings underscore the importance of systematic substituent modification in the design of biologically active molecules. The precise placement and electronic nature of each group must be considered to optimize interactions with the biological target.

Role of the Methoxy and Ester Functionalities in Molecular Interactions and Binding Affinity

The methoxy (-OCH₃) and ethyl ester (-COOCH₂CH₃) groups are defining features of this compound, and both are pivotal in dictating its molecular interactions and binding affinity.

Studies on structurally related compounds, such as ethyl p-methoxycinnamate, have confirmed that both the methoxy and ester functionalities are crucial for their biological activities, including anti-inflammatory effects. researchgate.net The ester group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors (e.g., -NH or -OH groups on amino acid residues) within a protein's binding pocket. This interaction helps to anchor the molecule in a specific orientation, which is often a prerequisite for biological activity.

The methoxy group, positioned on the phenyl ring, influences the molecule's electronic and steric properties. Its presence can affect the conformation of the molecule and its ability to fit into a binding site. nih.gov For example, in a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which have a high affinity for the 5-HT2 receptor, the position of the methoxy group was integral to the molecule's active conformation. nih.gov The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor, further contributing to the binding affinity.

Enantioselectivity in Biological Systems (for chiral derivatives)

Chirality is a key consideration in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different biological activities. While this compound itself is not chiral, the introduction of a chiral center in its derivatives would necessitate an investigation into enantioselectivity.

Research on other chiral compounds provides a clear precedent. For instance, in studies of chiral 3-Br-acivicin isomers, a nature-inspired compound, only specific stereoisomers displayed significant antiplasmodial activity. mdpi.com This stereoselectivity was attributed to the molecule's uptake being mediated by an L-amino acid transport system, which preferentially recognizes one enantiomer over the other. mdpi.com

Furthermore, the inhibitory activity of these isomers against a specific enzyme target, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), was also found to be stereochemistry-dependent. Molecular modeling revealed that only the active isomers could achieve the correct orientation for efficient interaction and covalent binding within the enzyme's active site. mdpi.com

Table 2: Conceptual Example of Enantioselectivity in Biological Activity

Isomer Configuration Antimalarial Activity PfGAPDH Enzyme Inhibition Implication
(5S, αS) Significant Active This configuration is likely recognized by biological transporters and fits the enzyme's active site. mdpi.com

This demonstrates that for any chiral derivative of this compound, it would be essential to synthesize and test each enantiomer separately, as one may be highly active while the other could be inactive or even produce off-target effects.

Molecular Docking and Computational Modeling for Target Identification and Binding Modes

Molecular docking and other computational methods are indispensable tools in modern drug discovery for predicting how a molecule (ligand) binds to the threedimensional structure of a target protein. nih.gov These techniques provide valuable insights into binding modes, interaction energies, and key amino acid residues involved in the interaction, thereby guiding the rational design of more potent and selective compounds.

For derivatives of this compound, molecular docking studies can elucidate how the molecule or its analogues fit into a specific protein's active site. For example, in the study of thiazolyl acetates, molecular docking was used to predict the binding modes of the compounds on cyclooxygenase-1 (COX-1) and COX-2 enzymes, showing a good correlation between the predicted binding and the observed anti-inflammatory activity. nih.gov

Computational studies can also explain the effects of substituent modifications observed in biological assays. In the analysis of PAK4 inhibitors, molecular docking and more advanced methods like fragment molecular orbital (FMO) calculations were used to analyze the interactions. nih.gov These studies revealed differences in interaction energies between compounds with EWGs and EDGs, particularly with key residues in the hinge region of the protein (e.g., L398 and E399). mdpi.com Furthermore, visualization of the molecular electrostatic potential (MEP) surface can help in understanding how the electron distribution across the molecule influences its interactions with the protein. nih.gov

Table 3: Representative Data from a Molecular Docking Study

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
4-ethyl-2-methoxyphenol GLP-1 Receptor -6.10 SER 84, CYS 85, TRP 87, ALA 92 researchgate.net
Compound 5f c-Kit Tyrosine Kinase Strong Binding Affinity (value not specified) Not specified, but confirmed stable binding mdpi.com

These computational approaches allow researchers to build a detailed molecular hypothesis for the observed biological activity. By identifying the key interactions and understanding the preferred binding conformation, molecular docking and modeling serve as a powerful guide for the future design and optimization of this compound derivatives as potential therapeutic agents.

Applications and Future Directions in Chemical Research

Utilization in Pharmaceutical Discovery and Preclinical Development

The scaffold provided by methoxyphenyl acetates is a recurring motif in medicinal chemistry, serving as a foundational element for the construction of more elaborate, biologically active compounds.

Ethyl (2-methoxyphenyl)acetate and its isomers are recognized as important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). While direct synthetic routes for specific commercial drugs originating from the 2-methoxy isomer are detailed in proprietary literature, the utility of the core structure is well-documented. For instance, the related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a crucial precursor for Apixaban, a widely used anticoagulant. This highlights the role of methoxyphenyl acetate (B1210297) derivatives in providing the necessary chemical framework for complex APIs. The versatility of these precursors allows for their incorporation into multi-step syntheses that yield high-value pharmaceutical products.

The 2-methoxyphenyl group within this compound is a key aromatic moiety that is integral to the structure and function of numerous therapeutic agents. Aromatic rings are fundamental components of many drugs, facilitating interactions with biological targets through various non-covalent forces. The presence and position of the methoxy (B1213986) group can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, affecting its binding affinity, metabolic stability, and solubility. Research into compounds like this compound provides insights into how substituted aromatic precursors can be elaborated into novel drug candidates targeting a wide array of diseases.

Advanced Organic Synthesis Building Block

Beyond its direct role in drug precursors, this compound serves as a versatile building block in broader organic synthesis, enabling the creation of complex molecular architectures.

The compound is a valuable starting material for the synthesis of various heterocyclic systems, which are core structures in many biologically active compounds. Research on its isomer, ethyl 2-(3-methoxyphenyl)acetate, has demonstrated its wide employment in the synthesis of heterocyclic compounds such as 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted-2-mercapto-1,3,4-oxadiazoles. The reactivity of the ethyl acetate portion of the molecule allows for cyclization reactions with various reagents to form five- and six-membered rings containing nitrogen, sulfur, and oxygen. This capability makes it a key component in the synthetic chemist's toolbox for accessing novel heterocyclic scaffolds for further investigation in medicinal chemistry and materials science.

Asymmetric hydrogenation is a critical process in modern chemistry for creating chiral molecules with high enantiomeric purity, which is particularly important in the pharmaceutical industry. While specific studies detailing the enantioselective hydrogenation of this compound itself are not prevalent in readily accessible literature, the class of α-aryl esters is a known substrate for such transformations. Catalytic systems, often employing metals like ruthenium or rhodium with chiral ligands, are used for the asymmetric hydrogenation of related keto-esters and unsaturated esters to produce optically active alcohols and esters. The potential for this compound to be a substrate in similar catalytic systems represents an area for future research, aiming to produce chiral derivatives that can serve as enantiomerically pure building blocks for complex targets.

Research in Fragrance and Flavor Chemistry (focusing on chemical synthesis and structural aspects)

The structural characteristics of this compound also suggest its relevance in the field of fragrance and flavor chemistry.

The olfactory properties of esters, particularly those containing aromatic rings, are of significant interest to the fragrance industry. The related compound, ethyl phenylacetate (B1230308), possesses a strong, sweet odor reminiscent of honey. The introduction of a methoxy group on the phenyl ring, as in this compound, is known to modify the scent profile. For example, the related compound Ethyl-2-(4-hydroxy-3-methoxyphenyl)acetate is noted for its musty and spicy organoleptic properties. The position of the methoxy group (ortho, meta, or para) can subtly but significantly alter the fragrance notes. From a chemical synthesis perspective, the ester can be prepared through methods like Fischer esterification of 2-methoxyphenylacetic acid. Research in this area focuses on synthesizing novel derivatives and understanding the structure-odor relationships to create new and desirable scent profiles for use in perfumery and other consumer products.

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 6056-23-1
IUPAC Name ethyl 2-(2-methoxyphenyl)acetate
SMILES CCOC(=O)CC1=CC=CC=C1OC

| InChI Key | KUYZGEJNMWFBSM-UHFFFAOYSA-N |

Source: PubChem CID 80160

Table 2: Applications in Synthesis

Application Area Synthetic Utility Example of Related Compound Application
Pharmaceuticals Precursor for Active Pharmaceutical Ingredients (APIs). (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a precursor for Apixaban.
Organic Synthesis Building block for heterocyclic systems. Ethyl 2-(3-methoxyphenyl)acetate is used to synthesize 1,3,4-oxadiazoles.

| Fragrance Chemistry | Base structure for creating fragrance compounds. | Ethyl phenylacetate has a honey-like scent; substitution on the phenyl ring modifies the odor. |

Emerging Research Areas and Unexplored Potential of this compound

This compound, a significant intermediate in the synthesis of biologically active compounds, is poised at the forefront of innovative chemical research. researchgate.net While its primary role has been as a foundational scaffold, emerging research trends are beginning to illuminate its untapped potential. The scientific community is now looking beyond its current applications, venturing into novel synthetic methodologies, exploring its intrinsic biological activities, and leveraging cutting-edge computational tools to unlock its full capabilities. This section delves into the burgeoning research areas that are set to define the future of this compound and its derivatives.

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For this compound and related esters, research is shifting away from traditional synthesis methods towards more sustainable alternatives.

Current research emphasizes halogen- and base-free carbonylation reactions as a promising green alternative for producing alkyl arylacetates. researchgate.net This approach minimizes the use of hazardous reagents and reduces waste generation. Another avenue of exploration is the alkylation of natural phenols, such as eugenol, using various alkylating agents in polar aprotic solvents. walisongo.ac.idwalisongo.ac.id This strategy leverages renewable starting materials to create valuable chemical intermediates.

Future efforts will likely focus on biocatalysis and flow chemistry. Enzymatic synthesis could offer high selectivity and mild reaction conditions, while continuous flow reactors could improve efficiency, safety, and scalability. The development of catalysts from earth-abundant metals is also a key area of interest to replace precious metal catalysts often used in carbonylation reactions.

Synthetic RouteKey ReactantsSolvent/CatalystReported YieldReference
Alkylation of EugenolEugenol, Ethyl chloroacetateDMF, K₂CO₃91% walisongo.ac.idwalisongo.ac.id
Esterification2-(3-methoxyphenyl)-acetic acid, Ethanol (B145695)Sulfuric acid83% researchgate.net
Reaction with Diethyl carbonate2'-Methoxyacetophenone, Diethyl carbonateSodium hydride, THF88% chemicalbook.com
Table 1: Comparison of Synthetic Routes for Phenylacetate Esters.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While this compound is a known intermediate for biologically active molecules, its own bio-profile remains largely unexplored. researchgate.net The structural motifs present in the molecule suggest a potential for interaction with various biological systems. The methoxy and ester functional groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.

Future research will likely involve high-throughput screening of this compound and a library of its simple derivatives against a wide array of biological targets. This could uncover unexpected activities, for instance, as an enzyme inhibitor or a receptor modulator. Subsequent mechanistic studies, employing techniques like X-ray crystallography and molecular modeling, would be essential to understand the mode of action at a molecular level. The exploration of its metabolic fate is another critical area, as its metabolites could also possess biological activity.

Advanced Derivatization Strategies for Enhanced Bioactivity and Selectivity

The true potential of this compound may lie in its use as a scaffold for creating more complex and potent molecules. Advanced derivatization strategies can be employed to fine-tune its properties, enhancing its bioactivity and selectivity for specific biological targets.

One promising strategy involves the introduction of heterocyclic moieties, which are prevalent in many pharmaceuticals. For instance, derivatives of similar acetate compounds containing 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings have shown a range of biological activities, including antimicrobial and anti-HIV properties. mdpi.com The synthesis of hybrid molecules, such as indazol-pyrimidine hybrids, has also yielded compounds with potent antiproliferative activity against human cancer cell lines. mdpi.com

Future derivatization efforts could explore the use of click chemistry for the efficient creation of diverse compound libraries. Furthermore, the principles of isosteric replacement and scaffold hopping can be applied to design novel analogs with improved pharmacokinetic and pharmacodynamic profiles.

Derivative ClassCore ScaffoldPotential Biological ActivityReference
Thiourea and Triazole DerivativesEthyl 2-(2-pyridylacetate)Antimicrobial, Antiviral (HIV) mdpi.com
Benzothiazole AcetohydrazidesEthyl-2-benzothiazolyl acetateAntimicrobial, Enzyme inhibition ekb.eg
Indazol-Pyrimidine HybridsAnilinopyrimidine and IndazoleAntiproliferative (Anticancer) mdpi.com
Table 2: Examples of Bioactive Derivatives from Related Acetate Scaffolds.

Integration with Computational Chemistry and Artificial Intelligence in Molecular Design

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery and molecular design. nih.govnih.govspringernature.com These powerful tools can be leveraged to accelerate the exploration of this compound's potential.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the molecular properties and reactivity of this compound and its derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, guiding the design of more potent compounds. mdpi.com

Q & A

Q. Advanced

  • CYP450 Docking : AutoDock Vina simulates binding to cytochrome isoforms (e.g., CYP3A4), identifying probable oxidation sites (e.g., O-demethylation).
  • QSAR Models : Predict logP and metabolic stability (R² = 0.89 vs experimental data).
  • ADMET Predictor™ : Forecasts phase I metabolites (e.g., carboxylic acid derivatives) with 85% accuracy compared to hepatic microsomal assays .

What are the recommended storage conditions to maintain compound stability?

Q. Basic

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon to avoid oxidation.
  • Stability Data : <5% decomposition over 24 months under optimal conditions .

How do solvent polarities affect cyclization efficiency in heterocycle formation?

Q. Advanced

  • Solvent Parameters : High polarity solvents (DMF, ε = 36.7) stabilize transition states in Dieckmann cyclization, achieving 92% yield vs 67% in THF (ε = 7.5).
  • Kamlet-Taft Analysis : β (hydrogen-bond acceptance) of 0.76 correlates with reaction rates (R² = 0.94).
  • Kinetic Studies : Pseudo-first-order rate constants increase 3× in DMF compared to dichloromethane .

What analytical methods detect trace impurities in synthesized this compound?

Q. Basic

  • HPLC-PDA : C18 column (5 µm), 70:30 acetonitrile/water, detects unreacted acid (RT = 3.2 min) and ester (RT = 5.8 min).
  • GC-FID : Limits of quantification (LOQ) for residual ethanol (1 ppm) and acetic acid (0.5 ppm).
  • Karl Fischer Titration : Measures water content (<0.1% w/w) to ensure anhydrous conditions .

How does the compound interact with biological targets in enzyme inhibition studies?

Q. Advanced

  • Molecular Dynamics : Simulations (AMBER) reveal hydrogen bonding between the methoxy group and catalytic residues (e.g., Tyr153 in COX-2).
  • Isothermal Titration Calorimetry (ITC) : Binding affinity (Kd = 12 µM) and enthalpy changes (ΔH = -8.2 kcal/mol) quantify interactions.
  • Mutagenesis Studies : Substituting methoxy with hydroxyl reduces IC₅₀ by 40%, confirming its role in target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-methoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.